molecular formula C14H13Cl2NO2S B2858468 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide CAS No. 1795485-16-3

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide

Cat. No.: B2858468
CAS No.: 1795485-16-3
M. Wt: 330.22
InChI Key: AWSHOFAAOHZBHF-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2-chlorophenyl group and a methoxyethyl substituent. The compound’s molecular framework allows for diverse pharmacological applications, with substituents influencing binding affinity, selectivity, and pharmacokinetics.

Properties

IUPAC Name

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-19-11(9-4-2-3-5-10(9)15)8-17-14(18)12-6-7-13(16)20-12/h2-7,11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSHOFAAOHZBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the chlorinated thiophene with an amine derivative, such as 2-(2-chlorophenyl)-2-methoxyethylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target
Target Compound: 5-Chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide Not explicitly provided 2-Chlorophenyl, methoxyethyl Hypothesized enzyme inhibition
Rivaroxaban (BAY 59-7939) C₁₉H₁₈ClN₃O₅S 435.88 Oxazolidinone ring, 3-oxomorpholino group Factor Xa inhibitor
5-Chloro-N-(4-chloro-2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)thiophene-2-carboxamide (1d) C₂₃H₁₅Cl₂N₃O₃S 484.32 Oxopyridinyl, additional chloro group FXa inhibitor (hypothesized)
5-(2-Chlorophenyl)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]thiophene-2-carboxamide C₂₂H₁₉ClN₂O₂S 410.92 Cyclopropylcarbamoyl, methylphenyl Not specified
Segartoxaban (INN) C₂₃H₂₅ClN₄O₅S₂ 557.05 Sulfonamide, 2-oxopyrrolidinyl, methylpiperazinyl Factor Xa/IIa inhibitor

Key Observations :

  • Rivaroxaban: The oxazolidinone and morpholino groups enhance its specificity for Factor Xa, a critical feature absent in the target compound .
  • Compound 1d : The oxopyridinyl group may improve solubility compared to the target compound’s methoxyethyl substituent .
  • Segartoxaban : Incorporation of a sulfonamide group broadens its inhibitory spectrum (Xa/IIa), unlike the target compound’s simpler structure .

Physicochemical Properties

  • Metabolic Stability : The methoxyethyl group in the target compound could reduce cytochrome P450 metabolism compared to Segartoxaban’s methylpiperazinyl moiety .

Biological Activity

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13Cl2NO2S
  • Molecular Weight : 330.2 g/mol
  • CAS Number : 1795485-16-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Ring : Synthesized from a suitable dicarbonyl compound and elemental sulfur.
  • Introduction of the Carboxamide Group : Achieved by reacting the thiophene derivative with an appropriate amine.
  • Substitution with the Methoxyphenyl Group : Involves nucleophilic substitution using a methoxyphenyl halide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It is hypothesized that the mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on a series of thiophene derivatives demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria .
  • Evaluation of Anti-inflammatory Activity :
    • In vitro assays revealed that certain derivatives could significantly reduce the production of nitric oxide in macrophages, indicating potential for anti-inflammatory applications .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and bacterial metabolism.
  • Receptor Modulation : It may also interact with receptors related to pain and inflammation pathways.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC14H13Cl2NO2SAntimicrobial, Anti-inflammatory
5-chloro-N-[2-(4-fluorophenyl)-1-methoxyethyl]thiophene-3-carboxamideC15H14ClFNO3SAntimicrobial
5-bromo-N-[3-(4-methoxyphenyl)propyl]thiophene-4-carboxamideC16H18BrN3O3SAntibacterial

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Activation of 5-chlorothiophene-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an active intermediate.
  • Step 2 : Condensation with the amine precursor, 2-(2-chlorophenyl)-2-methoxyethylamine, under inert conditions (e.g., nitrogen atmosphere) to form the amide bond.
  • Key Optimization Parameters :
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
    • Solvent : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for ≥95% purity .

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what key spectral features are indicative of its functional groups?

  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch), ~1540 cm⁻¹ (N–H bend), and ~680 cm⁻¹ (C–Cl stretch) .
  • ¹H NMR : Signals at δ 3.3–3.5 ppm (methoxy group), δ 7.2–7.8 ppm (aromatic protons from thiophene and chlorophenyl), and δ 8.1 ppm (amide N–H).
  • ¹³C NMR : Resonances at ~160 ppm (amide carbonyl) and ~125–140 ppm (aromatic carbons).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula C₁₄H₁₂Cl₂NO₂S .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of derivatives in antimicrobial applications?

  • Methodology :
    • Derivative Synthesis : Introduce substituents at the thiophene (e.g., Br, F) or chlorophenyl (e.g., CF₃, OCH₃) positions.
    • Biological Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using MIC (Minimum Inhibitory Concentration) assays.
    • Computational Modeling : Perform molecular docking with bacterial targets (e.g., E. coli DNA gyrase) to predict binding modes.
  • Example SAR Findings :
    • Bromine substitution at the thiophene 5-position enhances antimicrobial activity compared to chlorine .
    • Trifluoromethyl groups on the chlorophenyl ring improve lipophilicity and membrane penetration .

Q. What methodological approaches resolve contradictions in reported biological activities across studies?

  • Case Study : Discrepancies in anti-inflammatory activity may arise from assay variability (e.g., in vitro vs. in vivo models).
  • Resolution Strategies :
    • Standardized Assays : Use LPS-induced TNF-α suppression in RAW 264.7 macrophages for consistency.
    • Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds.
    • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out pharmacokinetic variability .

Q. How can researchers optimize the compound’s selectivity for enzyme inhibition (e.g., Factor Xa vs. thrombin)?

  • Experimental Design :
    • Enzyme Assays : Use fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC for Factor Xa) to measure inhibition kinetics.
    • Selectivity Profiling : Test against a panel of serine proteases (e.g., thrombin, trypsin) to calculate selectivity indices.
    • Structural Modifications : Introduce polar groups (e.g., morpholine) to enhance hydrogen bonding with Factor Xa’s S4 pocket .

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